Kjellmanianone

Descripción

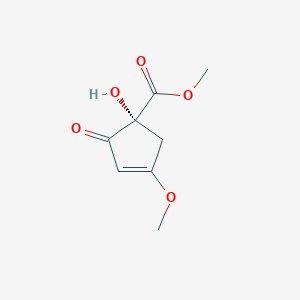

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

76280-92-7 |

|---|---|

Fórmula molecular |

C8H10O5 |

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

methyl (1R)-1-hydroxy-4-methoxy-2-oxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h3,11H,4H2,1-2H3/t8-/m1/s1 |

Clave InChI |

YGCFLXLGPRNGTJ-MRVPVSSYSA-N |

SMILES isomérico |

COC1=CC(=O)[C@](C1)(C(=O)OC)O |

SMILES canónico |

COC1=CC(=O)C(C1)(C(=O)OC)O |

Origen del producto |

United States |

Occurrence and Isolation Methodologies

Natural Sources and Marine Organism Habitats

Kjellmanianone has been identified and isolated from specific species of brown algae belonging to the genera Sargassum and Cystoseira. These marine organisms are typically found in tropical and subtropical waters, often growing on rocky reefs. rsc.orgscilit.com

Isolation from Sargassum Species

The genus Sargassum is a large and complex group of brown algae, commonly known as gulfweed or sea holly. rsc.org Several species within this genus have been found to be sources of this compound.

Sargassum kjellmanianum: This species, collected from the Bay of Hiroshima in Japan, is the original source from which (+)-Kjellmanianone was first isolated. rsc.orgoup.com

Sargassum naozhouense: this compound has also been isolated from Sargassum naozhouense, a species found in the coastal region of the Leizhou Peninsula of China. mdpi.comnih.gov This alga, also known as "black vegetable," is commercially cultivated in the northern South China Sea. mdpi.com

Sargassum platycarpum: Research has led to the isolation of this compound from Sargassum platycarpum. researchgate.netresearchgate.net

Isolation from Cystoseira Species

The genus Cystoseira is another group of brown algae from which this compound has been isolated. These species are prevalent in the Mediterranean Sea and the adjoining Atlantic coast. unipi.it

Cystoseira schiffneri: this compound has been identified in Cystoseira schiffneri collected from the Tunisian marine coast. researchgate.netunipi.itnih.gov The presence of this compound suggests a close phylogenetic relationship between Cystoseira schiffneri and algae of the Sargassum genus. unipi.it

Cystoseira trinodis: This species, widely distributed in the Red Sea and the Mediterranean Sea, has also been identified as a source of this compound. researchgate.nettandfonline.comresearchgate.net

Extraction Techniques from Biological Matrices

The isolation of this compound from its natural marine sources involves a multi-step process that begins with extraction from the algal biomass.

General Principles of Natural Product Extraction

The extraction of natural products from marine algae, like other biological materials, aims to separate the desired compounds from the complex matrix of the organism. mdpi.comresearchgate.net This typically involves the use of solvents to dissolve the target molecules. The choice of solvent is crucial and is based on the polarity and solubility of the compound of interest. Conventional methods like soaking and Soxhlet extraction are often employed, which rely on the affinity of the solvent for the solutes. mdpi.com

Specific Solvent Extraction Approaches

For the extraction of this compound and other metabolites from Sargassum and Cystoseira species, solvent extraction is a common initial step. The dried and powdered algal material is typically subjected to extraction with organic solvents.

In the initial isolation of (+)-Kjellmanianone from Sargassum kjellmanianum, a methanol (B129727) extract of the seaweed was used. oup.com Similarly, studies on Sargassum naozhouense have also utilized methanol for initial extraction. mdpi.com For the extraction of meroterpenoids, a class of compounds that includes this compound, from Sargassum macrocarpum, solvent extraction with ethanol (B145695) has been employed, followed by further partitioning with solvents like hexane (B92381) and ethyl acetate (B1210297). mdpi.com

Chromatographic Purification Methodologies for this compound

Following the initial extraction, the crude extract contains a mixture of various compounds. To isolate pure this compound, chromatographic techniques are indispensable.

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govmdpi.com For the purification of this compound, repeated column chromatography is a key step. oup.com In the pioneering work on Sargassum kjellmanianum, the methanol extract was subjected to repeated chromatography to yield colorless crystals of (+)-Kjellmanianone. oup.com

The specific type of chromatography used can vary, but silica (B1680970) gel column chromatography is a common choice for the fractionation of organic extracts from brown algae. researchgate.net The process involves passing the extract through a column packed with silica gel and eluting with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of methanol in another solvent might be used, with the concentration of methanol increasing in steps. researchgate.net This allows for the separation of compounds based on their polarity, with less polar compounds eluting first, followed by more polar compounds like the highly oxygenated this compound.

Column Chromatography Techniques

Column chromatography is a fundamental and widely employed method for the purification of this compound from both natural extracts and synthetic preparations. researchgate.netthieme-connect.de This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The choice of stationary and mobile phases is critical for achieving effective separation.

In the isolation of this compound from the brown alga Sargassum platycarpum, column chromatography was used to fractionate an n-hexane extract, leading to the purification of the compound. researchgate.net Synthetic procedures also heavily rely on this method. For instance, crude products from chemical syntheses have been purified using flash column chromatography over stationary phases like silica gel or neutral alumina. thieme-connect.de The selection of the solvent system (mobile phase) is tailored to the specific properties of the mixture being separated; common systems include gradients of hexane and ethyl acetate or dichloromethane. thieme-connect.de

Table 2: Examples of Column Chromatography Methods for this compound Purification

| Stationary Phase | Mobile Phase (Solvent System) | Context of Use | Reference |

|---|---|---|---|

| Silica Gel | Dichloromethane (CH₂Cl₂) | Purification of a synthetic product. | thieme-connect.de |

| Neutral Alumina | Hexane/Ethyl Acetate (EtOAc) | Purification of a crude synthetic product via flash chromatography. | thieme-connect.de |

| Silica Gel | Not specified; used on an n-hexane fraction. | Isolation from the brown alga Sargassum platycarpum. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique that offers higher resolution and sensitivity compared to standard column chromatography. It is particularly crucial for the analysis and purification of chiral molecules like this compound. HPLC is frequently used to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. nottingham.ac.ukmasterorganicchemistry.com

The determination of enantiomeric excess is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. masterorganicchemistry.com For compounds related to this compound, chiral HPLC analysis has been employed to confirm high enantiomeric purities (up to 99% ee) following synthesis. acs.org Specific chiral columns, such as the Chiralpak AD-H, have been documented for the determination of this compound's enantiomeric excess. nottingham.ac.uk In addition to analytical purposes, preparative HPLC can be used to isolate individual enantiomers in high purity for further study. mdpi.com

Table 3: HPLC Applications in the Analysis of this compound and Related Compounds

| HPLC Column Type | Application | Purpose | Reference |

|---|---|---|---|

| Chiralpak AD-H | Analytical Chiral HPLC | Determination of enantiomeric excess (ee). | nottingham.ac.uk |

| CHIRALPAK IH-3 | Preparative Chiral HPLC | Isolation of single enantiomers for analysis. | mdpi.com |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl Acetate (EtOAc) |

| Dichloromethane (CH₂Cl₂) |

| Carbon tetrachloride |

| Bromine |

| Methanol |

| Loliolide |

| Oleic acid |

| β-sitosterol |

| Hexadecanoic acid |

| Saringosterol |

Structural Elucidation Research and Stereochemistry

Advanced Spectroscopic Methods for Structural Characterization

The primary tools in the chemist's arsenal (B13267) for deciphering complex molecular architectures are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). omicsonline.orgjchps.com These methods provide complementary information that, when combined, offers a comprehensive picture of the molecule .

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds like Kjellmanianone. omicsonline.orgjchps.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. jchps.com

Initial structural insights into this compound were gleaned from one-dimensional NMR experiments. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. awi.deunesp.br Attached Proton Test (APT) experiments further help in distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

Table 1: Representative ¹H and ¹³C NMR Data for a this compound-related structure

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| 1 | 39.6 | --- |

| 2 | 34.2 | --- |

| 3 | 218.3 | --- |

| 4 | 47.4 | --- |

| 5 | 54.9 | --- |

| 6 | 19.7 | --- |

| 7 | 33.5 | --- |

| 8 | 40.9 | --- |

| 9 | 49.7 | --- |

| 10 | 36.9 | --- |

| 11 | 21.4 | --- |

| 12 | 25.2 | --- |

| 13 | 37.4 | --- |

| 14 | 42.8 | --- |

| 15 | 27.0 | --- |

| 16 | 29.3 | --- |

| 17 | 47.8 | --- |

| 18 | 48.7 | --- |

| 19 | 47.8 | --- |

| 20 | 150.4 | --- |

| 21 | 29.6 | --- |

| 22 | 34.0 | --- |

| 23 | 26.6 | 1.08 (s) |

| 24 | 21.1 | 1.03 (s) |

| 25 | 15.8 | 0.93 (s) |

| 26 | 16.0 | 1.07 (s) |

| 27 | 14.7 | 1.00 (s) |

| 28 | 60.5 | 3.36 (d, 10.9), 3.81 (d, 10.9) |

| 29 | 109.8 | 4.59 (s), 4.69 (s) |

| 30 | 19.1 | 1.70 (s) |

Data is illustrative and based on a related lupane (B1675458) triterpene structure. awi.de

While 1D NMR provides foundational data, two-dimensional NMR techniques are crucial for establishing the precise connectivity of the molecular framework. omicsonline.orgacdlabs.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu By identifying which protons are attached to which carbons, the HSQC spectrum simplifies the assignment of the carbon skeleton. emerypharma.com Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular structure by revealing correlations between protons and carbons that are separated by two or three bonds. columbia.eduarkat-usa.org This allows for the connection of different molecular fragments and the placement of quaternary carbons and heteroatoms within the structure. acdlabs.com For instance, in a related compound, correlation peaks were observed between methylene (B1212753) protons (H-6) and carbonyl carbons (C-4 and C-7), which was instrumental in defining a bicyclo[3.3.1]nonane ring system. oup.com

Determining the absolute and relative stereochemistry of a chiral molecule like this compound is a significant challenge. Chiral shift reagents, often lanthanide-based complexes, are employed in NMR spectroscopy to resolve the signals of enantiomers. nih.govgoogle.comrsc.org These reagents form diastereomeric complexes with the enantiomers, causing their NMR signals to shift to different extents, allowing for the determination of enantiomeric purity. nih.govresearchgate.net The magnitude of the induced shift can also provide structural information, as it is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. mdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. libretexts.orgacdlabs.com

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. acdlabs.commdpi.com This process typically causes the molecule to fragment in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular "fingerprint." libretexts.orgmdpi.com While this fragmentation can make it difficult to observe the molecular ion peak for some molecules, the fragments themselves provide valuable structural information. libretexts.orgnih.govchromatographyonline.com In the investigation of compounds related to this compound, such as sargassumketone, high-resolution mass spectrometry was used to determine the precise elemental composition (C₁₅H₁₈O₁₀). oup.com

X-ray Crystallography and Diffraction Analysis for Absolute Configuration Determination

X-ray Crystallography stands as the unequivocal standard for determining the three-dimensional structure and absolute configuration of crystalline compounds. smolecule.com The initial structural characterization of (+)-Kjellmanianone was accomplished through single-crystal X-ray analysis. nii.ac.jp This study not only confirmed the connectivity of the atoms, identifying the compound as 5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one, but also assigned its absolute configuration. nii.ac.jp

The crystallographic data from this initial analysis are summarized below.

Table 2: Initial Crystallographic Data for (+)-Kjellmanianone

| Parameter | Value | Reference |

| Space Group | P2₁2₁2₁ | nii.ac.jp |

| Unit Cell Dimension (a) | 7.880(2) Å | nii.ac.jp |

| Unit Cell Dimension (b) | 8.813(2) Å | nii.ac.jp |

| Unit Cell Dimension (c) | 12.317(5) Å | nii.ac.jp |

However, subsequent research involving the stereocontrolled total synthesis of (-)-Kjellmanianone led to a pivotal revision of this assignment. molaid.com The R configuration of the synthetic (-)-Kjellmanianone was unambiguously established through an X-ray diffraction analysis of one of its crystalline precursors. molaid.commolaid.com This finding implied that the absolute configuration of the naturally occurring (+)-Kjellmanianone, as initially reported, was incorrect. molaid.commolaid.com

Circular Dichroism Spectroscopy for Stereochemical Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bruker.com This technique is exceptionally sensitive to the stereochemistry of a molecule and is a cornerstone for determining absolute configurations in solution. bruker.comnih.gov

The chirality of this compound was first indicated by its optical activity, with the natural product showing a specific rotation of [α]D +1.6 (c 1.80, CHCl₃). nii.ac.jp CD spectroscopy was employed to further define the compound's stereochemistry. dntb.gov.ua Modern approaches often combine experimental CD or electronic circular dichroism (ECD) spectra with quantum chemical calculations, such as those from Density Functional Theory (DFT). researchgate.netresearchgate.net By comparing the experimentally measured CD spectrum with the spectra predicted by DFT for all possible stereoisomers, the absolute configuration can be assigned with a high degree of confidence. researchgate.net This combined experimental-computational approach has become a powerful tool for resolving the stereochemical puzzles of complex natural products like this compound.

Computational Approaches in this compound Structure Elucidation

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the quantum mechanical electron density, ρ(r), to partition a molecule into its constituent atoms. wiley-vch.deamercrystalassn.org This approach provides rigorous definitions of atoms in molecules, chemical bonds, and molecular structure. amercrystalassn.org

A key feature of QTAIM is the identification of bond paths—lines of maximum electron density linking the nuclei of bonded atoms. wiley-vch.de The properties of the electron density at a specific point along this path, known as the bond critical point (BCP), reveal the nature of the chemical bond. For example, the value of the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals) interactions. muni.cz

While specific QTAIM analyses on this compound are not prominently published, the theory offers a powerful lens through which to examine its structure. An analysis could quantify the covalent character of its various bonds (C=C, C-C, C=O, C-O) and provide a theoretical basis for its reactivity and stability.

Table 3: Potential Insights from QTAIM Analysis of this compound

| QTAIM Parameter | Potential Information for this compound |

| Bond Paths | Confirms the existence and defines the pathways of all chemical bonds in the molecule. |

| Bond Critical Point (BCP) Properties | Quantifies the strength and character (e.g., covalent, polar) of the C=O, C=C, C-O, and C-C bonds. |

| Atomic Basin Properties | Calculates the charge distribution on each atom, providing insight into the molecule's electrostatic potential. |

| Laplacian of Electron Density (∇²ρ) | Maps regions of electron concentration and depletion, highlighting electrophilic and nucleophilic sites. |

Density Functional Theory (DFT) for Molecular Properties and Spectroscopic Predictions

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for predicting a wide range of molecular properties for systems of the size of this compound. nih.govals-journal.com

In the context of structural elucidation, DFT is invaluable for predicting data that can be directly compared with experimental results. researchgate.net This includes geometries, reaction energies, and, crucially, spectroscopic properties. nih.gov For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net

Perhaps most importantly for this chiral molecule, DFT is used to predict the Electronic Circular Dichroism (ECD) spectrum. researchgate.netresearchgate.net As mentioned, by calculating the theoretical ECD spectra for both the R and S enantiomers of this compound, and comparing them to the experimental spectrum, the absolute configuration can be definitively assigned. researchgate.net This synergy between DFT predictions and experimental spectroscopy is a powerful, modern approach to stereochemical determination.

Table 4: Molecular Properties and Spectra of this compound Predictable by DFT

| Property/Spectrum | Application in Structural Elucidation |

| Optimized Molecular Geometry | Provides the most stable 3D structure and conformational analysis. |

| NMR Chemical Shifts | Corroborates the molecular connectivity established by experimental NMR. |

| IR Vibrational Frequencies | Helps assign functional groups by comparing with experimental IR spectra. |

| Electronic Circular Dichroism (ECD) | Crucial for the assignment of absolute configuration by matching with the experimental CD spectrum. |

| Optical Rotation (OR) | Predicts the sign and magnitude of optical rotation to aid in stereochemical assignment. |

Integration of Reasoning-Capable Language Models for Advanced Spectral Interpretation

The elucidation of complex natural products like this compound traditionally relies on expert interpretation of varied spectroscopic data. However, the integration of reasoning-capable large language models (LLMs) represents a significant innovation in this field. sciopen.comacs.org These AI systems are being developed to process and interpret vast and complex chemical datasets, including raw spectral data, with increasing sophistication. arxiv.orgrsc.org

For a molecule such as this compound, an LLM could be trained on extensive databases of NMR, MS, and IR spectra. acs.orgarxiv.org By processing this compound's spectral data, the model could identify key structural fragments and functional groups, such as the cyclopentenone ring, methoxyl groups, and the tertiary alcohol. nii.ac.jparxiv.org The model's reasoning capabilities allow it to go beyond simple pattern matching; it can analyze 2D NMR correlations (like COSY and HMBC) to piece together the molecular skeleton, much like a human chemist. rsc.org

The primary advantages of using LLMs in this context include:

Speed and Efficiency: Automating the analysis of complex spectra can significantly reduce the time required for structure elucidation. acs.org

Enhanced Accuracy: By learning from vast datasets, LLMs can identify subtle correlations and patterns that might be overlooked, potentially reducing the rate of misassigned structures. sciopen.comrsc.org

Hypothesis Generation: LLMs can propose multiple candidate structures consistent with the spectral data, ranking them by probability and providing a transparent reasoning process for each. rsc.orgmdpi.com

While still an emerging technology, the application of LLMs to spectral analysis holds the promise of streamlining the characterization of novel natural products, making the process more robust and less prone to human error. sciopen.commdpi.com

Challenges and Innovations in Complex Natural Product Structure Elucidation

The process of determining the chemical structure of natural products, especially those with high complexity like this compound, is fraught with challenges. numberanalytics.commdpi.com These hurdles often stem from the molecule's inherent structural features and the limited quantity of material that can be isolated from natural sources. mdpi.com

Key Challenges:

Stereochemical Complexity: A major difficulty lies in the assignment of relative and absolute configuration. nih.gov Molecules with multiple stereocenters, such as this compound, can exist as numerous stereoisomers, which may have very similar spectroscopic properties, making them difficult to distinguish. oup.com

Complex Molecular Architecture: Novel or intricate ring systems and dense functional group arrangements can lead to overlapping signals in NMR spectra, complicating interpretation. numberanalytics.comacs.org this compound's highly oxygenated cyclopentenone core is an example of a structure that requires careful analysis of multi-dimensional NMR data for unambiguous assignment. nii.ac.jp

Low Isolation Yields: Natural products are often present in very small quantities in their source organisms. mdpi.com This scarcity of material can make it difficult to perform the full suite of experiments needed for complete characterization, such as obtaining high-quality crystals for X-ray crystallography. nih.gov

Innovations Overcoming Challenges:

To address these difficulties, chemists have developed and employed a range of innovative techniques:

Advanced Spectroscopic Methods: Modern NMR techniques, including those performed at cryogenic temperatures, and advanced mass spectrometry methods like ion mobility-mass spectrometry, provide higher resolution and more detailed structural information. numberanalytics.comunipi.itnih.gov

Computational Chemistry: The use of theoretical calculations, such as Density Functional Theory (DFT), has become a powerful tool. rsc.orgnih.gov By predicting the NMR chemical shifts for a proposed structure, chemists can compare the calculated data with experimental results. acs.org A strong correlation provides powerful evidence for the correctness of the structural assignment. nih.gov

Computer-Assisted Structure Elucidation (CASE): CASE programs can systematically generate all possible structures that are consistent with a given set of spectroscopic data (e.g., 2D NMR correlations). rsc.org This unbiased approach minimizes the risk of overlooking alternative structures and helps to avoid misassignments. rsc.org

Total Synthesis: The unambiguous total synthesis of a natural product from simple, stereochemically defined starting materials serves as the ultimate proof of its structure. molaid.comgoogle.com In the case of this compound, total synthesis was instrumental in confirming its structure and revising its absolute configuration. molaid.com

These innovations, combining advanced analytical instrumentation, computational power, and synthetic chemistry, are continually pushing the boundaries of what is possible in the structural elucidation of complex natural products. nih.gov

Synthetic Chemistry of Kjellmanianone and Analogues

Total Synthesis Approaches to Kjellmanianone Enantiomers

The synthesis of specific enantiomers of this compound is crucial for studying its biological activity. To this end, chemists have devised several total synthesis strategies that control the stereochemistry at the molecule's chiral center.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this has been achieved through catalytic reactions that employ chiral ligands or reagents to direct the formation of the desired stereoisomer.

A significant advancement in the synthesis of enantioenriched α-hydroxy-β-ketoesters, including this compound, is the development of a copper-catalyzed asymmetric O-nitrosocarbonyl aldol (B89426) reaction. nih.govacs.org This novel method provides access to the target compound with very high levels of enantioselectivity, reaching up to 99% enantiomeric excess (ee). nih.govacs.orgresearchgate.net The reaction protocol involves the in situ generation of nitrosocarbonyl species from hydroxamic acid derivatives, such as N-Boc-hydroxylamine, using manganese dioxide (MnO₂) as a mild and efficient oxidant. nih.govacs.orgthieme-connect.de

The catalytic system, pioneered by Yamamoto and colleagues, typically utilizes a copper source like copper(II) triflate (Cu(OTf)₂) or a combination of copper(I) chloride and copper(II) acetate (B1210297), in conjunction with a chiral ligand, such as (R,R)-Ph-Box. thieme-connect.denih.gov This transformation represents a rare example of a nitrosocarbonyl aldol reaction where the nitrosocarbonyl compound acts as an electrophilic oxygen source. researchgate.netthieme-connect.de

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric O-nitrosocarbonyl aldol reaction | nih.govacs.org |

| Catalyst System | Copper(I) or Copper(II) salts with a chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-Box) | thieme-connect.denih.gov |

| Oxidant | Manganese Dioxide (MnO₂) for in situ generation of nitrosocarbonyl species | nih.govacs.org |

| Enantiomeric Excess (ee) | Up to 99% | nih.govacs.org |

Cerium-catalyzed α-hydroxylation has been employed as a key step in a straightforward route to enantiomerically pure (-)-Kjellmanianone. acs.orgresearchgate.net This method first involves the synthesis of racemic this compound from an intermediate β-oxo ester. acs.orgresearchgate.net The oxidation uses molecular oxygen in the presence of catalytic amounts (e.g., 5 mol%) of a non-toxic cerium salt, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a solvent like 2-propanol at room temperature. researchgate.net This approach is particularly efficient for cyclic β-dicarbonyl compounds and yields racemic this compound in good quantities. acs.orgresearchgate.net The subsequent resolution to obtain the pure enantiomer is achieved through an enzymatic process, as detailed in the chemoenzymatic section.

One of the foundational asymmetric syntheses of (+)-(R)-Kjellmanianone utilized enantiopure N-sulfonyloxaziridines as chiral oxidizing agents. drexel.eduresearchgate.net Specifically, the hydroxylation of the prochiral sodium enolate of a β-keto ester intermediate with an enantiomerically pure (camphorylsulfonyl)oxaziridine derivative afforded the target natural product. researchgate.netresearchgate.net

The key reagent, (+)-((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine, provided (+)-(R)-Kjellmanianone in a 60% yield with a 69% enantiomeric excess. drexel.eduresearchgate.net These oxaziridines are stable, electrophilic, and aprotic oxidizing agents, making them valuable in the asymmetric hydroxylation of enolates to produce optically active α-hydroxy carbonyl compounds. researchgate.netorgsyn.org The stereochemical outcome of the oxidation is dependent on factors such as the structure of the enolate and the specific reaction conditions employed. drexel.eduacs.org

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric hydroxylation of a prochiral enolate | researchgate.net |

| Chiral Oxidizing Agent | Enantiopure N-sulfonyloxaziridine | researchgate.netresearchgate.net |

| Achieved Enantiomeric Excess (ee) | 68.5% - 69% | drexel.eduresearchgate.net |

| Yield | 60% | researchgate.net |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies merge the power of chemical synthesis with the high selectivity of biological catalysts. nih.govescholarship.org A highly effective route to enantiopure (-)-Kjellmanianone with an exceptional 99% ee has been developed using this combined approach. acs.orgresearchgate.net

The synthesis begins with a chemical step: the cerium-catalyzed α-hydroxylation of a β-oxo ester to produce racemic this compound, as described previously. acs.orgresearchgate.net The crucial enantioselective step involves the resolution of this racemic mixture using an enzyme-catalyzed saponification. acs.orgresearchgate.net This enzymatic reaction selectively transforms one of the enantiomers, allowing for the separation of the desired one. A subsequent chemical decarboxylation sequence yields the final enantiopure (-)-Kjellmanianone. acs.orgresearchgate.net The absolute "R" configuration of the resulting (-)-Kjellmanianone was definitively established through X-ray crystallographic analysis of its bromo-derivative. acs.orgresearchgate.net

Racemic Synthesis Methodologies

The synthesis of racemic this compound, a mixture containing equal amounts of both enantiomers, can be achieved through several methods. These routes are often simpler than their asymmetric counterparts and provide material that can be used for further studies or as a substrate for enantiomeric resolution.

One prominent method is the cerium-catalyzed α-hydroxylation of a suitable β-oxo ester using molecular oxygen as the oxidant, which provides racemic this compound in good yields. acs.orgresearchgate.net Additionally, a direct, metal-free α-hydroxylation of α-unsubstituted β-oxoesters has been developed using meta-chloroperbenzoic acid (mCPBA) as the oxidant, which also produces the racemic product under mild conditions. acs.org

Furthermore, the oxidation of certain β-dicarbonyl substrates with (camphorylsulfonyl)oxaziridine derivatives can result in racemic products. drexel.edu For instance, the reaction with β-diketones can proceed through a Baeyer-Villiger type of rearrangement to form racemic α-acyloxy ketones. drexel.edu

Compound Index

| Compound Name |

|---|

| This compound |

| (+)-(R)-Kjellmanianone |

| (-)-Kjellmanianone |

| N-Boc-hydroxylamine |

| Manganese dioxide |

| Copper(II) triflate |

| Copper(I) chloride |

| Copper(II) acetate |

| (R,R)-Ph-Box |

| Cerium(III) chloride heptahydrate |

| (Camphorylsulfonyl)oxaziridine |

| (+)-((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine |

| meta-Chloroperbenzoic acid (mCPBA) |

Strategies for Constructing the α-Hydroxy-β-Dicarbonyl Moiety

The α-hydroxy-β-dicarbonyl moiety is a defining structural feature of this compound and a common motif in various biologically active molecules. acs.org Its construction is a critical challenge in the synthesis of these compounds. Beyond the methods described above, several other strategies have been developed for the α-hydroxylation of β-dicarbonyl compounds.

Metal-free approaches include the use of m-chloroperbenzoic acid (mCPBA) as a direct and straightforward oxidant for α-unsubstituted β-oxoesters and β-oxoamides under mild conditions. acs.orgresearchgate.net Another green approach utilizes molecular oxygen, often in the presence of a catalyst and sometimes under photoirradiation. acs.orgorganic-chemistry.org

Significant progress has been made in developing catalytic enantioselective methods. These protocols offer access to chiral α-hydroxy-β-ketoesters with high yields and enantioselectivities. dicp.ac.cn Various transition-metal catalysts have been explored, including those based on copper, zirconium, palladium, and cerium, paired with different oxidants like hydrogen peroxide, cumene (B47948) hydroperoxide, or dimethyldioxirane. acs.orgresearchgate.net For instance, a copper-catalyzed asymmetric O-nitrosocarbonyl aldol reaction has been developed to access highly enantioenriched α-hydroxy-β-ketoesters, including this compound, with up to 99% ee. acs.org

Table 1: Selected Catalytic Systems for Asymmetric α-Hydroxylation of β-Keto Esters

| Catalyst System | Ligand/Catalyst | Oxidant | Substrate Type | Max. Yield (%) | Max. ee (%) | Citation |

|---|---|---|---|---|---|---|

| Zirconium(IV) Complex | Salen-Zr(IV) | Cumene Hydroperoxide | Cyclic & Acyclic β-Keto Esters | 99 | 98 | researchgate.net |

| Copper(II)/Salan | Salan-Cu(OTf)₂ | Air (Visible Light) | β-Keto Esters | 95 | 96 | dicp.ac.cn |

| Cerium-Catalyzed | Cerium(IV) ammonium (B1175870) nitrate | - | β-Oxo Ester | Good | N/A (Racemic) | acs.org |

| Copper-Catalyzed | Cu(II)-Bis(oxazoline) | Nitrosocarbonyl (in situ) | β-Keto Esters | - | 99 | acs.org |

Development of Synthetic Routes to this compound Derivatives and Related Cyclopentanoids

Research into the synthesis of this compound has also spurred the development of routes to its derivatives and other related cyclopentanoid structures. A direct route to enantiomerically pure (-)-Kjellmanianone was established involving a cerium-catalyzed α-hydroxylation to produce racemic this compound. acs.org This racemic mixture was then resolved through an enzyme-catalyzed saponification, followed by a chemical decarboxylation sequence, to yield (-)-Kjellmanianone with an impressive 99% ee. acs.org

Furthermore, this enantiopure material served as a precursor for the synthesis of a derivative. Bromination of (-)-Kjellmanianone afforded the corresponding (-)-bromo derivative, whose structure was confirmed by X-ray crystallography, providing evidence for the absolute "R" configuration of natural (-)-Kjellmanianone. acs.org These synthetic efforts not only provide access to this compound and its analogues but also contribute to the broader field of cyclopentenone synthesis. researchgate.net

Methodological Advancements in Stereoselective Synthesis Relevant to Highly Oxygenated Cyclopentenones

The synthesis of highly oxygenated and stereochemically complex cyclopentenones like this compound is a significant challenge that drives methodological innovation in organic synthesis. nih.gov The development of stereoselective methods is crucial for controlling the configuration of multiple stereocenters often found in these molecules. rsc.org

Key advancements relevant to this compound synthesis include the development of highly enantioselective α-hydroxylation reactions. Asymmetric hydroxylation using chiral reagents like (camphorylsulfonyl)oxaziridines provided an early route to chiral this compound, albeit with moderate enantioselectivity. drexel.edu More recent progress has focused on catalytic methods that offer higher efficiency and stereocontrol. rsc.org The use of chiral metal complexes, such as those involving copper or zirconium with chiral ligands, has enabled the synthesis of α-hydroxy β-keto esters with excellent enantiomeric excesses (up to 99% ee). acs.orgdicp.ac.cnresearchgate.net

Another powerful strategy is kinetic resolution. The enzyme-catalyzed resolution of racemic this compound is a prime example, allowing for the separation of enantiomers to provide optically pure material with very high fidelity (99% ee). acs.org Furthermore, general strategies for the stereoselective construction of highly substituted cyclopentenone rings, such as [4+1] annulation strategies, provide a foundational platform upon which the synthesis of complex targets like this compound can be built. nih.gov These methodological advancements are critical for the efficient and selective synthesis of densely functionalized carbocycles. nih.govrsc.org

Biological Activity Research and Mechanistic Investigations

Antimicrobial Activity Studies

Research into the antimicrobial properties of Kjellmanianone has revealed its potential as a moderately effective agent against both Gram-positive and Gram-negative bacteria.

Studies have shown that (+)-Kjellmanianone, a highly oxygenated cyclopentenone isolated from the brown alga Sargassum kjellmanianum, exhibits moderate antibacterial activity. This activity has been observed against the Gram-positive bacterium Bacillus subtilis var. niger and the Gram-negative bacterium Escherichia coli rsc.org. The compound was isolated from Sargassum naozhouense and its antibacterial effects were noted nih.gov.

While the qualitative antibacterial activity of this compound has been established, detailed quantitative assessments of its inhibitory effects, such as Minimum Inhibitory Concentration (MIC) values, are not extensively documented in the currently available scientific literature. Further research is required to quantify the precise concentrations at which this compound can inhibit the growth of specific bacterial strains.

Cytotoxic Activity Research

This compound has been the subject of significant research to evaluate its potential as an anticancer agent, with studies focusing on its effects on various human cancer cell lines and the underlying mechanisms of action.

A mixture of this compound and Loliolide, isolated from the brown macroalga Cystoseira trinodis, demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line, HepG-2, with an IC50 value of 7.27 µg/ml nih.govresearchgate.net. The hexane (B92381) fraction of the extract from this alga, which contains this compound, also showed the highest cytotoxic effect against both HepG-2 and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values of 14.3 ± 0.8 µg/ml and 19.2 ± 0.7 µg/ml, respectively nih.govresearchgate.net.

| Compound/Fraction | Cell Line | IC50 Value |

|---|---|---|

| This compound and Loliolide Mixture | HepG-2 | 7.27 µg/ml |

| Hexane Fraction | HepG-2 | 14.3 ± 0.8 µg/ml |

| MCF-7 | 19.2 ± 0.7 µg/ml |

To understand the molecular basis of its cytotoxic activity, molecular docking studies have been conducted. These computational analyses have confirmed that this compound interacts strongly with key protein targets involved in cancer progression, namely Tyrosine-specific protein kinase (TPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govresearchgate.net. The high binding energies observed in these docking studies support the experimental findings of its potent cytotoxicity against human hepatocellular cancer cells nih.govresearchgate.net.

In silico analyses have been employed to predict the therapeutic potential of this compound. Molecular properties descriptors, bioactivity scores, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have consistently indicated that this compound possesses significant biological activities nih.govresearchgate.net. These computational predictions suggest that this compound has favorable characteristics to be considered a promising candidate for development as a drug lead nih.govresearchgate.netresearchgate.net.

In Silico Studies on Antiviral Potential

In response to the global health crisis presented by the SARS-CoV-2 pandemic, the scientific community has explored a vast array of natural compounds for their potential therapeutic effects. This compound, a compound isolated from brown macroalgae, has been a subject of these in silico investigations to evaluate its inhibitory potential against key viral proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as this compound, and a target protein.

A notable study evaluated the inhibitory effect of ten natural bioactive compounds, including this compound, against the main protease of SARS-CoV-2 (3CLpro), which is essential for viral replication nih.govtandfonline.com. The study utilized the crystal structure of the SARS-CoV-2 main protease with PDB ID: 6LU7 for the docking analysis nih.govtandfonline.com. While the primary focus of the published results centered on the most potent inhibitor found, caulerpin, the binding affinity of this compound was also reported nih.gov.

Subsequent research has cited this work, noting that the in silico analysis of this compound extended to other critical SARS-CoV-2 targets, including the Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE-2) receptor nih.govmdpi.com. The Spike protein is crucial for viral entry into host cells, while the ACE-2 receptor is the primary cellular docking point for the virus. The interaction between the Spike protein and the ACE-2 receptor is a prime target for therapeutic intervention researchgate.netnih.govfrontiersin.org.

The binding energy from the molecular docking analysis indicates the strength of the interaction between the ligand and the protein. A more negative binding energy value suggests a more stable and stronger binding. The specific binding energy for this compound with the SARS-CoV-2 main protease (3CLpro) is detailed in the table below.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | -6.93 |

Role of this compound as a Biosynthetically Significant Intermediate in Natural Product Pathways

This compound is a natural product isolated from brown macroalgae, specifically from species such as Sargassum naozhouense and Sargassum platycarpum nih.govresearchgate.net. While its biological activities, including antibacterial effects and potential as an antiviral agent, have been the subject of research, its role as a biosynthetic intermediate in the formation of other natural products is not well-documented in the available scientific literature.

Extensive searches for the biosynthetic pathways involving this compound did not yield specific information detailing its function as a precursor or intermediate in the biosynthesis of other compounds. Natural product biosynthesis is a complex process where organisms create complex molecules from simpler precursors through a series of enzymatic reactions. These pathways often involve key intermediate compounds that are structurally transformed to generate a diversity of final natural products. At present, the specific enzymatic steps leading to or from this compound within a larger biosynthetic network have not been elucidated in the reviewed literature.

Ecological and Biosynthetic Perspectives

Biogeographical Distribution of Kjellmanianone in Marine Organisms

This compound, a distinct cyclopentenone derivative, has been identified in several species of brown algae (Phaeophyceae), primarily within the family Sargassaceae. Its discovery and subsequent isolations indicate a specific, though potentially widespread, distribution in certain marine environments.

The compound was first isolated from the brown alga Sargassum kjellmanianum, which was collected from the Bay of Hiroshima in Japan. nii.ac.jp This species is native to the Northwestern Pacific coasts, including Japan, China, and Korea. phcogrev.comnih.govsmolecule.com The genus Sargassum itself is widely distributed in tropical and subtropical waters across the globe, with some species being holopelagic, famously forming the Sargasso Sea. iocspublisher.orgnih.gov The highest species richness for the genus is found in the Central Indo-Pacific region. dntb.gov.ua

Subsequent research has identified this compound in other related species. It has been isolated from Sargassum naozhouense, another species found in the Pacific. mdpi.com Further studies have confirmed its presence in Sargassum platycarpum. researchgate.net

Interestingly, the distribution of this compound is not limited to the Sargassum genus. It has also been extracted from Cystoseira schiffneri, a brown alga collected from the Tunisian marine coast in the Mediterranean Sea. nii.ac.jp The presence of this compound in both Sargassum and Cystoseira genera suggests a close phylogenetic relationship and a broader distribution than initially confined to the Pacific Ocean. nii.ac.jp

The following table summarizes the marine organisms from which this compound has been isolated and their respective collection locales.

| Marine Organism | Genus | Family | Collection Location |

| Sargassum kjellmanianum | Sargassum | Sargassaceae | Bay of Hiroshima, Japan |

| Sargassum naozhouense | Sargassum | Sargassaceae | Not specified in search results |

| Sargassum platycarpum | Sargassum | Sargassaceae | Not specified in search results |

| Cystoseira schiffneri | Cystoseira | Sargassaceae | Tunisian Marine Coast |

Postulated Biosynthetic Pathways for this compound in Algae

The precise biosynthetic pathway for this compound in algae has not been fully elucidated. However, based on the biosynthesis of other cyclopentenones in marine algae, a general pathway can be postulated. This compound is a highly oxygenated cyclopentenoid, and such compounds in algae are often derived from the oxidative cyclization of fatty acids, a process that generates a class of signaling molecules known as oxylipins.

In brown algae, the biosynthesis of cyclopentenones like prostaglandins (B1171923) and 12-oxo-phytodienoic acid (12-oxo-PDA) has been detected, particularly under stress conditions such as exposure to copper. nih.gov This process is believed to initiate with the release of free polyunsaturated fatty acids (PUFAs), such as arachidonic acid (C20) or α-linolenic acid (C18). nih.govoup.com

The postulated pathway involves the following key steps:

Lipoxygenase (LOX) Action : The pathway likely begins with the oxygenation of a PUFA by a lipoxygenase enzyme, which introduces a hydroperoxy group. oup.com

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Action : The resulting hydroperoxy fatty acid is then converted into an unstable allene oxide by an allene oxide synthase. Subsequently, an allene oxide cyclase catalyzes the cyclization of the allene oxide to form the characteristic five-membered cyclopentenone ring structure. oup.com In plants, this sequence leads to the formation of OPDA. oup.com

Modifications : Following the formation of the initial cyclopentenone core, a series of enzymatic modifications, such as hydroxylations and methoxylations, would be required to produce the final, highly oxygenated structure of this compound (5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one). nii.ac.jp

While jasmonates are well-known cyclopentenones in terrestrial plants, their biosynthetic pathways in algae are still being explored, and it is possible that alternative pathways exist. oup.com The presence of cyclopentenones has been confirmed in various algal lineages, suggesting that the fundamental biosynthetic machinery is ancient. The biosynthesis of these compounds is often induced by stress, indicating a role in the alga's response to its environment. nih.gov

Ecological Significance of this compound as a Secondary Metabolite in Marine Ecosystems

Secondary metabolites in marine algae play crucial roles in their survival and interaction with the surrounding ecosystem. atlantis-press.com These compounds are not essential for primary metabolic processes like growth and reproduction but are vital for defense, communication, and adaptation. nih.govatlantis-press.com this compound, as a secondary metabolite produced by several Sargassum and Cystoseira species, contributes to the ecological fitness of these algae.

The primary ecological significance of this compound identified to date is its antimicrobial activity. The initial study on this compound reported its moderate antibacterial properties against Escherichia coli and Bacillus subtilis. nii.ac.jp This suggests a role in defending the alga against pathogenic bacteria or in mediating microbial surface colonization (biofouling). Further studies have confirmed its antibiotic potential, showing efficacy against resistant strains of microbes like Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). phcogrev.commdpi.com

A primary function of secondary metabolites in seaweeds is defense against herbivores. frontiersin.org Marine macroalgae have evolved a range of chemical deterrents to avoid being consumed by grazers like sea urchins, fish, and small invertebrates. researchgate.netscielo.br The genus Sargassum is generally considered unpalatable to many herbivores, a trait attributed to its production of chemical defenses, primarily polyphenols (phlorotannins). researchgate.netscielo.br

The known biological activities of this compound support its potential role in chemical mediation:

Antimicrobial Activity : By inhibiting the growth of bacteria and fungi, this compound can protect the algal thallus from microbial pathogens and prevent the formation of biofilms, which can be detrimental to the alga's health and make it more susceptible to other stressors, including herbivory. nii.ac.jpphcogrev.com

General Toxicity : The cytotoxic properties of this compound could serve as a feeding deterrent. tandfonline.com Compounds that are toxic or reduce the digestibility of plant tissues are a common strategy used by plants and algae to repel herbivores. dntb.gov.ua

In the complex marine food web, chemical compounds mediate many interactions. For instance, some less palatable seaweeds can offer "associational defense" to more palatable species growing nearby, protecting them from herbivores. researchgate.net The production of compounds like this compound by Sargassum species contributes to their low palatability and their ability to thrive and form dense canopies, which in turn structure entire coastal ecosystems. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Kjellmanianone and its Analogues

The total synthesis of this compound has been a subject of considerable research, serving as a platform for developing and testing new synthetic methods, particularly in stereoselective synthesis. ru.nlmetu.edu.tr Early and ongoing efforts have established several successful, albeit complex, routes to the molecule and its analogues.

Future research is expected to focus on creating more efficient, scalable, and versatile synthetic strategies. A key goal is to develop methodologies that not only provide access to the natural (+)-Kjellmanianone but also facilitate the rapid generation of a diverse library of structural analogues for structure-activity relationship (SAR) studies.

Key Research Thrusts:

Asymmetric Catalysis: While methods like the use of Davis' oxaziridines for asymmetric hydroxylation have proven effective, yielding enantiomeric excess (ee) values around 68.5%, there is a continuous drive for improvement. researchgate.netresearchgate.net Research into novel chiral catalysts, such as those derived from diterpenoid alkaloids like lappaconine, which have been used with hydrogen peroxide as a green oxidant, represents a promising direction. dicp.ac.cn These organocatalytic approaches could offer milder reaction conditions and improved enantioselectivity. dicp.ac.cn

Streamlining Synthetic Pathways: Current syntheses can be lengthy. thieme-connect.de Future work will likely target the reduction of step counts through the development of novel tandem or domino reactions. Methodologies that can construct the densely functionalized cyclopentenone core in a single, highly controlled operation are of particular interest to the synthetic community. sioc.ac.cn

Flow Chemistry and Automation: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. Automating key synthetic steps could accelerate the production of analogues for biological screening.

Biocatalysis: Leveraging enzymes for key transformations, such as enantioselective hydrolysis or esterification as seen in the synthesis of related cyclopentanoids, could provide highly efficient and environmentally benign alternatives to traditional chemical reagents. ru.nl

Table 1: Comparison of Selected Synthetic Approaches to this compound and Related Precursors

| Synthetic Strategy/Key Step | Key Reagents/Catalysts | Reported Outcome | Reference(s) |

|---|---|---|---|

| Asymmetric Hydroxylation | Enantiomerically pure N-sulfonyloxaziridine (Davis reagent) | Synthesis of (+)-Kjellmanianone in 60% yield and 68.5% ee. | researchgate.netresearchgate.net |

| Organocatalytic α-Hydroxylation | Diterpenoid alkaloid (lappaconine) derivatives, H₂O₂ | Synthesis of (–)-Kjellmanianone in 52% yield and 73% ee. | dicp.ac.cn |

| Flash Vacuum Thermolysis (FVT) | endo-tricyclo[5.2.1.0²,⁶]decadienone precursors | Formal total synthesis of clavulones via key cyclopentenone intermediates. | ru.nl |

Advanced Mechanistic Elucidation of this compound's Biological Actions

Initial studies have highlighted this compound's potential in several biological contexts, including antimicrobial and cytotoxic activities. tandfonline.comphcogrev.com However, a detailed understanding of its molecular mechanisms of action remains largely unexplored. Future research must move beyond preliminary screening to pinpoint the specific cellular pathways and molecular targets modulated by this compound.

Key Research Thrusts:

Target Identification and Validation: Modern chemical biology techniques, such as affinity-based protein profiling and thermal proteome profiling, can be employed to identify the direct protein binding partners of this compound within cells. Once potential targets are identified, genetic and pharmacological validation will be crucial.

Computational and In Silico Studies: Molecular docking and dynamics simulations have already been used to predict the binding of this compound to viral proteins like SARS-CoV-2 3CLpro and cancer-related targets such as VEGFR-2. tandfonline.comnih.govmdpi.com Future computational work could involve more sophisticated quantum mechanics/molecular mechanics (QM/MM) calculations to provide deeper insights into binding energetics and reaction mechanisms at the active site. tandfonline.comacs.org

Pathway Analysis: Comprehensive transcriptomic and proteomic analyses of cells treated with this compound can reveal the broader cellular pathways that are affected. This can help to understand if the compound's effects are due to a single target or a multi-target polypharmacological mechanism. For instance, its observed cytotoxicity against HepG-2 liver cancer cells warrants a deeper investigation into its effects on apoptosis, cell cycle regulation, and angiogenesis-related signaling cascades. tandfonline.comresearchgate.net

Antimicrobial Mechanism: The reported activity against resistant strains of Candida albicans, S. aureus, and E. coli is particularly noteworthy. phcogrev.com Future studies should investigate whether this compound disrupts microbial membranes, inhibits essential enzymes, or interferes with biofilm formation, a critical factor in persistent infections. phcogrev.com

Table 2: Summary of Reported Biological Activities and Potential Mechanistic Leads for this compound

| Biological Activity | System/Target | Key Finding | Reference(s) |

|---|---|---|---|

| Cytotoxicity | HepG-2 (Hepatocellular Carcinoma) Cells | A mixture containing this compound exhibited significant cytotoxic activity with an IC₅₀ value of 7.27 µg/ml. | tandfonline.com |

| Antiviral (In Silico) | SARS-CoV-2 3CLpro, Spike protein, ACE-2 receptor | Identified as a potential inhibitor through molecular docking studies. | nih.govmdpi.com |

| Antimicrobial | Candida albicans, Staphylococcus aureus, Escherichia coli (resistant strains) | (+)-Kjellmanianone was found to exhibit antimicrobial efficacy against these resistant strains. | phcogrev.com |

Investigation of this compound's Broader Ecological Roles and Biosynthetic Origins

This compound is a secondary metabolite, and such compounds rarely exist in isolation without serving a purpose for the producing organism. researchgate.net Understanding its ecological function within the Sargassum ecosystem and its precise biosynthetic pathway can provide valuable context and potential avenues for biotechnological production.

Key Research Thrusts:

Chemical Ecology: The primary role of many algal secondary metabolites is defense against herbivores, pathogens, or competing organisms. mdpi.comresearchgate.net Field and laboratory-based studies could investigate the deterrent effects of this compound on common marine grazers or its ability to inhibit the growth of marine bacteria and fungi, thus exploring its role in structuring marine communities. researchgate.net

Biosynthetic Pathway Elucidation: this compound is classified as a meroterpenoid, indicating a mixed biosynthetic origin from polyketide and terpenoid precursors. nih.gov Common precursors in brown algae include geranylgeranyltoluquinol and γ-tocotrienol. nih.gov Future research using isotopic labeling studies and genome sequencing of Sargassum kjellmanianum could identify the specific genes and enzymes (e.g., polyketide synthases, terpene cyclases, tailoring enzymes) responsible for its assembly.

Biotechnological Production: A complete understanding of the biosynthetic pathway could enable the transfer of the relevant genes into a heterologous host, such as yeast or E. coli. This would create a sustainable and scalable platform for producing this compound and its precursors, overcoming the reliance on seasonal and geographically limited harvesting of the native algae.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and biological research, offering powerful tools to accelerate discovery. mdpi.comgoogle.com While direct applications to this compound are nascent, the potential impact is immense.

Key Research Thrusts:

Predictive Modeling for Analogue Design: ML models, trained on existing chemical and biological data, can predict the properties of novel, un-synthesized this compound analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could guide the design of new compounds with enhanced cytotoxicity or improved antimicrobial specificity, optimizing synthetic efforts by prioritizing the most promising candidates. researchgate.net

Deconvoluting Complex Biological Data: The large datasets generated from proteomics and transcriptomics experiments are ideally suited for ML analysis. AI algorithms can identify subtle patterns and correlations that are missed by traditional statistical methods, helping to generate new hypotheses about this compound's mechanism of action. nih.govacs.org

Optimizing Synthesis and Reaction Prediction: ML models are being developed to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. findaphd.com Applying these tools to this compound could significantly shorten the development time for new synthetic methodologies.

Enhancing In Silico Screening: AI can augment molecular docking and simulation studies by rapidly screening vast virtual libraries of this compound analogues against various protein targets or by predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further refining the drug discovery process. nih.govacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Clavulones |

| Sarkomycin |

| Methylenomycins A & B |

| Pentenomycin |

| Prostaglandins (B1171923) |

| Punaglandins |

| Halovulones |

| Geranylgeranyltoluquinol |

| γ-Tocotrienol |

| γ-Dehydro-tocotrienol |

| Lappaconine |

| Olmesartan |

| Vitamin B₆ |

Q & A

Q. What are the recommended methodologies for isolating Kjellmanianone from brown algae?

this compound is typically isolated using methanol extraction followed by sequential chromatographic purification. After obtaining the crude extract (e.g., 80 g from Cystoseira schiffneri), thin-layer chromatography (TLC) is employed to fractionate the extract into clusters. Further purification via flash reversed-phase silica gel chromatography in three steps yields pure this compound (2.1 mg) . Researchers should validate each step with analytical techniques like HPLC/ESI-MS to monitor compound integrity.

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be optimized for structural elucidation of this compound?

For NMR analysis, use high-resolution instruments (e.g., 500 MHz) with deuterated solvents (e.g., CDCl₃) to resolve complex coupling patterns. Assign peaks systematically, comparing with literature data for related meroterpenoids. MS should employ electrospray ionization (ESI) in positive ion mode to detect molecular ions ([M+H]⁺). Cross-validate fragmentation patterns with computational tools (e.g., Mass Frontier) to confirm structural assignments .

Q. What experimental controls are critical when assessing this compound’s bioactivity?

Include solvent controls (e.g., DMSO at <0.1% v/v) to rule out solvent interference. Use positive controls (e.g., known antioxidants for radical scavenging assays) and replicate experiments at least three times. Validate purity of this compound via HPLC (>95%) before bioassays to ensure observed effects are compound-specific .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. Employ orthogonal methods:

- Compare experimental NMR data with density functional theory (DFT)-calculated shifts.

- Use chiral derivatization agents (e.g., Mosher’s reagents) or enantioselective HPLC to confirm stereochemistry.

- Re-isolate the compound from multiple algal batches to rule out seasonal variability .

Q. What strategies are effective for comparative studies of this compound with structurally analogous meroterpenoids?

Design a matrix of assays:

- Structural comparison : Overlay NMR spectra and analyze key differences in substituent positions.

- Bioactivity profiling : Test against shared molecular targets (e.g., antioxidant pathways, enzyme inhibition).

- Computational docking : Use software like AutoDock Vina to predict binding affinities and correlate with experimental results. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to maintain methodological rigor .

Q. How should ecological studies be structured to investigate this compound’s role in algal defense mechanisms?

- Field sampling : Collect Cystoseira schiffneri across seasons to correlate this compound levels with environmental stressors (e.g., UV exposure, herbivory).

- In situ bioassays : Apply purified this compound to algal thalli and monitor grazing rates by marine herbivores.

- Metabolomic integration : Pair LC-MS/MS data with transcriptomic analysis to identify biosynthetic gene clusters upregulated under stress .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes (common in natural product studies), employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Document all parameters:

- Chromatography : Column dimensions, solvent gradients, flow rates.

- Instrumentation : HPLC column type (e.g., C18), detector wavelengths.

- Sample storage : Temperature, light exposure, and solvent stability. Share raw data (e.g., NMR FID files, MS spectra) in supplementary materials to enable replication .

Data Validation and Reporting

Q. What criteria should guide the inclusion of this compound data in high-impact journals?

Journals like Journal of Materials Chemistry A emphasize:

Q. How to address ethical considerations in field-based this compound research?

Obtain permits for algal collection from relevant authorities (e.g., coastal management agencies). Adhere to Nagoya Protocol guidelines for access and benefit-sharing. For in vivo studies, secure ethics approvals and follow ARRIVE guidelines for experimental reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.